2-tert-Butylnaphthalene CAS 2876-35-9 properties
2-tert-Butylnaphthalene CAS 2876-35-9 properties
An In-depth Technical Guide to 2-tert-Butylnaphthalene (CAS 2876-35-9)
Introduction
2-tert-Butylnaphthalene is a substituted aromatic hydrocarbon characterized by a naphthalene core with a tert-butyl group attached at the C2 position. As a member of the alkylnaphthalene family, it serves as a valuable chemical intermediate and a subject of study in organic synthesis, materials science, and analytical chemistry. Its specific isomeric structure imparts distinct physical and spectroscopic properties that differentiate it from other substituted naphthalenes. This guide provides a comprehensive overview of 2-tert-Butylnaphthalene, focusing on its fundamental properties, synthesis, spectroscopic signature, reactivity, and handling considerations, tailored for professionals in research and development.
Section 1: Physicochemical and Thermochemical Properties
The physical and chemical characteristics of 2-tert-Butylnaphthalene are foundational to its application and handling. The bulky tert-butyl group significantly influences its melting point, boiling point, and solubility compared to unsubstituted naphthalene. These properties are critical for designing reaction conditions, purification protocols, and predicting its environmental fate.
A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 2876-35-9 | [1][2] |
| Molecular Formula | C₁₄H₁₆ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2][3] |
| IUPAC Name | 2-tert-butylnaphthalene | [2] |
| Synonyms | β-tert-Butylnaphthalene, Naphthalene, 2-(1,1-dimethylethyl)- | [1][2][4] |
| Density | 0.968 g/cm³ | [1] |
| Boiling Point | 278.8 °C at 760 mmHg | [1] |
| Flash Point | 121.6 °C | [1] |
| Refractive Index (n_D) | 1.570 | [1] |
| Vapor Pressure | 0.00707 mmHg at 25 °C | [1] |
| InChI | InChI=1S/C14H16/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | [1][2] |
| SMILES | CC(C)(C)c1ccc2ccccc2c1 | [2][3] |
Section 2: Synthesis and Purification
The introduction of a tert-butyl group onto a naphthalene ring is typically achieved through electrophilic aromatic substitution, most commonly via a Friedel-Crafts alkylation reaction. The choice of alkylating agent and catalyst is crucial for controlling regioselectivity and minimizing side reactions.
Causality in Synthesis Design:
There are three primary methods for the tert-butylation of aromatic compounds:
-
Alkylation with tert-butyl halide: This classic Friedel-Crafts approach uses a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). It is effective but can suffer from catalyst deactivation and potential rearrangement side products, although this is not an issue with the stable tert-butyl cation.
-
Alkylation with Isobutylene: This method utilizes a gaseous alkene with a strong protic acid (e.g., H₂SO₄) or a Lewis acid catalyst. It is an atom-economical approach.[5]
-
Alkylation with tert-Butanol: Using tert-butanol in the presence of a strong acid or a solid acid catalyst like a zeolite is another common method.[6] Zeolite catalysts are particularly attractive due to their shape-selectivity, which can favor the formation of specific isomers like the 2,6-disubstituted product in further alkylations, and their reusability.[6]
For the synthesis of 2-tert-butylnaphthalene, the reaction of naphthalene with tert-butyl chloride and a Lewis acid catalyst provides a reliable and illustrative laboratory-scale method. The substitution occurs preferentially at the 2-position (β-position) over the 1-position (α-position) under thermodynamic control, as the bulkier tert-butyl group experiences less steric hindrance at the β-position.
Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene
This protocol describes the synthesis of 2-tert-Butylnaphthalene from naphthalene and tert-butyl chloride.
Materials:
-
Naphthalene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂).
-
Initial Mixture: In the flask, dissolve naphthalene in the anhydrous solvent (e.g., CS₂).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous AlCl₃ in portions with stirring.
-
Alkylation: Add tert-butyl chloride dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Wash it sequentially with 10% HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the 2-tert-Butylnaphthalene isomer.
Section 3: Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 2-tert-Butylnaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the isomers of tert-butylnaphthalene.[7]
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (typically δ 7.0-8.0 ppm) will display a complex multiplet pattern corresponding to the seven protons on the naphthalene ring. The aliphatic region will feature a sharp singlet around δ 1.4 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl groups of the tert-butyl substituent.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides detailed structural information.[2] It should exhibit signals for all 14 carbon atoms. Key expected signals include:
-
Multiple signals in the aromatic region (δ 120-150 ppm), with two quaternary carbons of the naphthalene ring showing distinct shifts. The carbon atom directly attached to the tert-butyl group (C2) will be significantly shifted.
-
A quaternary carbon signal for the central carbon of the tert-butyl group (around δ 35 ppm).
-
A single, intense signal for the three equivalent methyl carbons of the tert-butyl group (around δ 31 ppm).
-
Mass Spectrometry (MS)
The mass spectrum of 2-tert-Butylnaphthalene is characterized by a distinct and predictable fragmentation pattern under electron ionization (EI).
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z = 184, corresponding to the molecular weight of the compound (C₁₄H₁₆).
-
Major Fragmentation: The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group.[8][9] This results in the formation of a highly stable tertiary carbocation, the 2-(naphthalen-2-yl)propan-2-yl cation, which gives a very intense base peak at m/z = 169.[8][10] This [M-15]⁺ peak is a hallmark of molecules containing a tert-butyl group. Further fragmentation can occur but is significantly less prominent.[8]
Infrared (IR) Spectroscopy
The IR spectrum can confirm the presence of key functional groups.
-
Aromatic C-H Stretching: Absorption bands are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[11]
-
Aliphatic C-H Stretching: Strong bands from the tert-butyl group will appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
-
Aromatic C=C Stretching: Several sharp absorption bands will be present in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene ring system.[11]
-
C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Section 4: Reactivity and Potential Applications
Reactivity
The chemical reactivity of 2-tert-Butylnaphthalene is governed by the interplay between the electron-rich naphthalene ring and the sterically demanding tert-butyl group.
-
Electrophilic Aromatic Substitution: The naphthalene ring can undergo further electrophilic substitution reactions such as nitration, halogenation, or sulfonation. The tert-butyl group is an ortho-, para-director. However, due to significant steric hindrance at the adjacent C1 and C3 positions, substitution is strongly favored at the other positions of the substituted ring (C6 and C7) and on the unsubstituted ring (C5 and C8). For example, disulfonation of related di-t-butylnaphthalenes has been studied, showing substitution occurs at available positions away from the bulky groups.[12]
-
Dealkylation/Rearrangement: Under harsh acidic conditions or high temperatures, dealkylation (loss of the tert-butyl group) or rearrangement to the more thermodynamically stable 2,6- or 2,7-di-tert-butylnaphthalene can occur if an excess of the alkylating agent is present.[6]
Potential Applications
While 2-tert-Butylnaphthalene is primarily a chemical intermediate, its derivatives have significant applications.
-
Polymer Precursors: Dialkylated naphthalenes, particularly 2,6-di-tert-butylnaphthalene, are precursors to 2,6-naphthalenedicarboxylic acid.[6][13] This monomer is crucial for the production of high-performance polymers like polyethylene naphthalate (PEN), which offers superior thermal and mechanical properties compared to polyethylene terephthalate (PET). 2-tert-Butylnaphthalene is a direct intermediate in the synthesis of these dialkylated products.
-
Organic Electronics: The naphthalene core is a well-known chromophore and electronically active moiety. Substituted naphthalenes can be used as building blocks for organic semiconductors, liquid crystals, and other advanced materials.
-
Antioxidants: While not a phenolic compound, related tert-butylated aromatics are widely used as antioxidants.[14] The potential for 2-tert-butylnaphthalene or its derivatives to act as stabilizers in organic materials could be an area of investigation.
Section 5: Safety and Handling
Detailed safety information for 2-tert-Butylnaphthalene is not as widely available as for more common chemicals. Therefore, handling should be guided by data from structurally related compounds and general principles of laboratory safety.
-
General Hazards: Based on GHS data for the related compound 2,6-di-tert-butylnaphthalene, there is a potential for oral toxicity ("Harmful if swallowed") and significant aquatic toxicity ("Very toxic to aquatic life with long lasting effects").[13]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Prevent release into the environment.
-
-
Fire Safety: The compound has a high flash point (121.6 °C), indicating it is combustible but not highly flammable.[1] Use standard fire extinguishers suitable for chemical fires (dry powder, carbon dioxide, or foam).
Disclaimer: This information is for guidance only. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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El Ayouchi, H., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1285. Retrieved from [Link]
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Liu, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Retrieved from [Link]
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